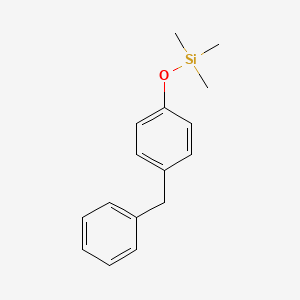

(4-Benzylphenoxy)(trimethyl)silane

Description

(4-Benzylphenoxy)(trimethyl)silane is an organosilicon compound characterized by a benzylphenoxy group attached to a trimethylsilyl moiety. Organosilicon compounds are widely studied for their thermal stability, hydrophobicity, and reactivity, making this compound a candidate for advanced material design .

Properties

CAS No. |

1262139-41-2 |

|---|---|

Molecular Formula |

C16H20OSi |

Molecular Weight |

256.42 |

IUPAC Name |

(4-benzylphenoxy)-trimethylsilane |

InChI |

InChI=1S/C16H20OSi/c1-18(2,3)17-16-11-9-15(10-12-16)13-14-7-5-4-6-8-14/h4-12H,13H2,1-3H3 |

InChI Key |

ISPIELAUUNJLGD-UHFFFAOYSA-N |

SMILES |

C[Si](C)(C)OC1=CC=C(C=C1)CC2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Stability

Trimethyl[4-(1,1,3,3-tetramethylbutyl)phenoxy]silane

- Structure: Features a bulky tert-butyl group adjacent to the phenoxy-silane moiety.

- Properties: Enhanced steric hindrance likely reduces hydrolysis rates compared to (4-Benzylphenoxy)(trimethyl)silane. Used in phenolic compound extraction due to its lipophilic nature .

- Applications: Extraction of phenolic compounds from biomass .

Trimethyl(4-phenyl-1,3-butadiyn-1-yl)silane

- Structure: Contains a conjugated butadiynyl group instead of benzylphenoxy.

- Properties : The electron-deficient triple bonds increase reactivity in cycloaddition reactions. Molecular mass: 198.341 g/mol .

- Applications: Potential use in polymer chemistry or as a building block for carbon-rich materials .

Benzyl(Triethoxy)Silane

Electronic and Functional Group Comparisons

(4-Bromophenyl)trimethylsilane

- Structure : Bromophenyl group introduces electron-withdrawing effects.

- Properties : Higher thermal stability (decomposition >250°C) and utility in Suzuki-Miyaura cross-coupling reactions due to the bromine substituent .

- Applications : Intermediate in pharmaceutical synthesis .

[4-Bromo-2,6-di-tert-butylphenoxy]trimethylsilane

- Structure : Bromine and tert-butyl groups create steric and electronic modulation.

- Properties : Bulky substituents hinder nucleophilic attacks, enhancing stability under acidic conditions .

- Applications : Stabilizer in high-temperature polymers .

1,4-Phenylenebis[trimethyl]silane

- Structure : Bis-silylated aromatic core.

- Properties: Higher symmetry and rigidity compared to mono-substituted analogs like this compound. Used in essential oil analysis due to volatility .

Data Table: Key Properties of Comparable Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.